4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid
Overview
Description
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid: is a chemical compound with the molecular formula C16H12N4O4 and a molecular weight of 324.29 g/mol It is characterized by the presence of a triazole ring flanked by two benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid typically involves the reaction of appropriate benzoic acid derivatives with triazole precursors. One common method involves the use of 4-amino-4H-1,2,4-triazole as a starting material, which is then reacted with 4-carboxybenzaldehyde under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the benzoic acid moieties.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or triazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Various reagents, including and , can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Scientific Research Applications
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: and .
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Industry: It can be used in the production of and with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies have shown its potential in modulating cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
- 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
Uniqueness
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid is unique due to its specific structure, which combines the properties of both benzoic acid and triazole. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[3-(4-carboxyphenyl)-1H-1,2,4-triazol-5-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15(21)11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(8-4-10)16(22)23/h1-8H,(H,20,21)(H,22,23)(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSLRMSHMPMPHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496364 | |
Record name | 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65697-90-7 | |
Record name | 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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